Superior P50 Right-Shift Magnitude Compared to Endogenous 2,3-BPG
Efaproxiral demonstrates a significantly greater rightward shift of the oxygen dissociation curve (ODC) compared to the endogenous allosteric effector 2,3-bisphosphoglycerate (2,3-BPG). In isolated human whole blood, efaproxiral at 1.75 mM increases the P50 (partial pressure of oxygen at 50% Hb saturation) from 26.75 to 38.63 mm Hg, representing a 44% increase [1]. In contrast, 2,3-BPG induces a more modest P50 shift of approximately 4.9–21.7 mmHg under comparable conditions [2]. This quantitative superiority is attributable to efaproxiral's higher binding affinity for deoxyhemoglobin (Kd = 4.86 × 10⁻⁵ M) versus 2,3-BPG (Kd = 4.62 × 10⁻⁴ M) [3].
| Evidence Dimension | Hemoglobin P50 Shift (mmHg) |
|---|---|
| Target Compound Data | ΔP50 = +11.88 mmHg (from 26.75 to 38.63 mmHg) |
| Comparator Or Baseline | 2,3-BPG: ΔP50 = 4.9–21.7 mmHg |
| Quantified Difference | Efaproxiral achieves up to a 2.4-fold greater shift in P50 than 2,3-BPG |
| Conditions | Isolated human whole blood; efaproxiral at 1.75 mM |
Why This Matters
A larger rightward shift in P50 translates to more efficient oxygen unloading in hypoxic tumor microenvironments, directly impacting radiosensitization efficacy.
- [1] Steffen RP. Effect of RSR13 on temperature-dependent changes in hemoglobin oxygen affinity of human whole blood. Adv Exp Med Biol. 1998;454:653-61. PMID: 9889953. View Source
- [2] Abraham MH, et al. Design, Synthesis, and Investigation of Novel Nitric Oxide (NO)-Releasing Prodrugs... Biochemistry. 1997;36(33):10138-45. View Source
- [3] Wireko FC, et al. Crystallographic studies of the interaction of RSR13 with human hemoglobin. Biochemistry. 1991;30(19):4796-805. PMID: 2029520. View Source
